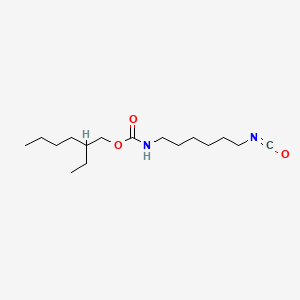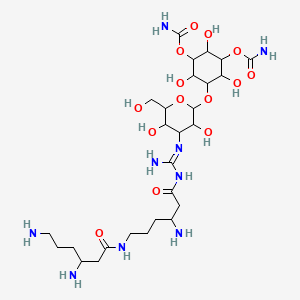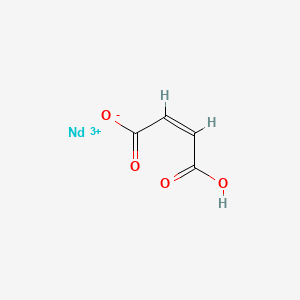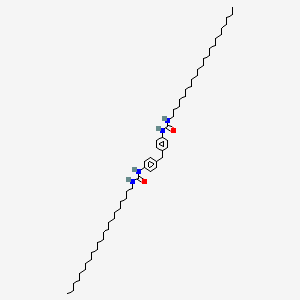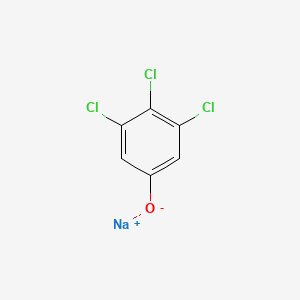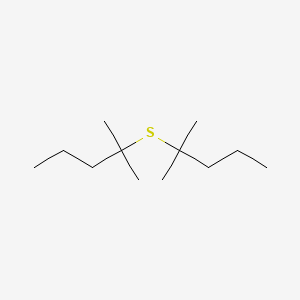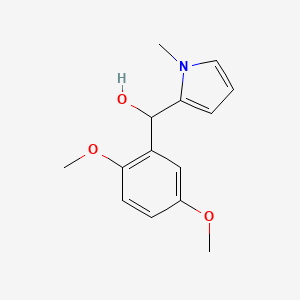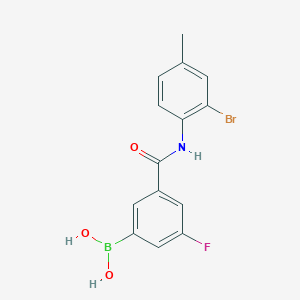
5-(2-Bromo-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico es un compuesto organoborónico que ha ganado atención en el campo de la síntesis orgánica. Este compuesto se caracteriza por la presencia de un grupo ácido borónico, lo que lo convierte en un valioso bloque de construcción para diversas reacciones químicas, particularmente en la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico generalmente involucra múltiples pasos. Un enfoque común es la reacción de acoplamiento de Suzuki-Miyaura, que involucra la reacción de un haluro de arilo con un derivado de ácido borónico en presencia de un catalizador de paladio. Las condiciones de reacción a menudo incluyen el uso de una base, como carbonato de potasio, y un solvente, como dimetilformamida o tolueno. La reacción generalmente se lleva a cabo bajo una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación.
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la optimización de los parámetros de reacción, como la temperatura, la presión y la carga del catalizador, es crucial para lograr una alta pureza y consistencia en el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo ácido borónico puede oxidarse para formar un alcohol o cetona correspondiente.
Reducción: El compuesto puede reducirse para formar un éster de boronato o un éster de borónico.
Sustitución: El grupo haluro de arilo puede sufrir reacciones de sustitución nucleófila para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio. Las reacciones generalmente se llevan a cabo en solventes acuosos u orgánicos a temperatura ambiente o temperaturas ligeramente elevadas.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan comúnmente. Las reacciones generalmente se realizan en solventes anhidros en condiciones inertes.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en reacciones de sustitución. Las reacciones a menudo se llevan a cabo en solventes polares, como dimetilsulfóxido o acetonitrilo, a temperaturas elevadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo ácido borónico puede producir alcoholes o cetonas, mientras que la reducción puede producir ésteres de boronato. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a la formación de diversas moléculas orgánicas.
Aplicaciones Científicas De Investigación
El ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se puede utilizar en el estudio de inhibidores de enzimas y ligandos de receptores, proporcionando información sobre los procesos biológicos y las posibles dianas terapéuticas.
Industria: El compuesto se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo ácido borónico puede formar enlaces covalentes reversibles con residuos nucleófilos, como serina o cisteína, en el sitio activo de las enzimas. Esta interacción puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a diversos efectos biológicos. Las vías moleculares involucradas dependen del objetivo específico y del contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido fenilborónico: Un derivado de ácido borónico más simple con reactividad similar pero sin los grupos funcionales adicionales presentes en el ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico.
Ácido 4-bromofenilborónico: Otro derivado de ácido borónico con un sustituyente de bromo, pero sin los grupos carbamoil y flúor.
Ácido 3-fluorofenilborónico: Un derivado de ácido borónico con un sustituyente de flúor, pero sin los grupos bromo y carbamoil.
Unicidad
El ácido 5-(2-Bromo-4-metilfenilcarbamoil)-3-fluorobencenoborónico es único debido a la presencia de múltiples grupos funcionales, incluidos los grupos ácido borónico, bromo, flúor y carbamoil. Esta combinación de grupos funcionales mejora su reactividad y versatilidad en diversas reacciones químicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C14H12BBrFNO3 |
|---|---|
Peso molecular |
351.97 g/mol |
Nombre IUPAC |
[3-[(2-bromo-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19) |
Clave InChI |
XLPQDJVQVLDCRD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


